Home > Products > Screening Compounds P88344 > 2-fluoro-N-{1-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide
2-fluoro-N-{1-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide -

2-fluoro-N-{1-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide

Catalog Number: EVT-4330573
CAS Number:
Molecular Formula: C20H19F2N5O2S
Molecular Weight: 431.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyanophenyl)-N-[1-(2-cyclopentylethyl)piperidin-4-yl]acrylamide (JNJ-5207787)

  • Compound Description: JNJ-5207787 is a novel, non-peptidic, low-molecular-weight neuropeptide Y Y2 receptor (Y2) antagonist. [] JNJ-5207787 demonstrated high selectivity for Y2 receptors over Y1, Y4, and Y5 receptors. [] It effectively inhibited peptide YY (PYY) binding to both human and rat Y2 receptors. [] Furthermore, JNJ-5207787 exhibited antagonist activity by inhibiting PYY-stimulated guanosine 5'-O-(3-[35S]thio)triphosphate binding. []
  • Relevance: While structurally distinct from 2-fluoro-N-{1-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide, both compounds are relevant to the study of neuropeptide Y receptors. JNJ-5207787 serves as a pharmacological tool to investigate the role of central and peripheral Y2 receptors in vivo. [] This suggests a potential research interest in exploring compounds targeting different subtypes of neuropeptide Y receptors, making JNJ-5207787 relevant in the context of exploring related compounds.

(S)-N2-[[1-[2-[4-[(R,S)-5,11-Dihydro-6(6H)-oxodibenz[b,e]azepin-11-yl]-1-piperazinyl]-2-oxoethyl]cyclopentyl]acetyl]-N-[2-[1,2-dihydro-3,5(4H)-dioxo-1,2-diphenyl-3H-1,2,4-triazol-4-yl]ethyl]-argininamide (BIIE0246)

  • Compound Description: BIIE0246 is a nonpeptide antagonist selective for the neuropeptide Y Y2 receptor. [] In studies on smooth muscle cells, BIIE0246 effectively inhibited Y2-mediated contractions. [] This compound played a crucial role in characterizing the signaling pathways associated with Y2 receptors in those cells. []
  • Relevance: Similar to the previous compound, BIIE0246 is relevant due to its interaction with neuropeptide Y receptors, specifically as a Y2 receptor antagonist. [] Although structurally different from 2-fluoro-N-{1-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide, BIIE0246 highlights the research interest in developing and understanding compounds that can modulate the activity of NPY receptors, indicating a broader context for related compound exploration.

5-(5-((3-((1S,5R)-1-(2-fluoro-4-(trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexan-3-yl)propyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-4-methyloxazole (GSK598,809)

  • Compound Description: GSK598,809 is a dopamine D3 receptor antagonist. [] It has been studied for its potential to treat opioid and cocaine use disorders but has shown adverse cardiovascular effects in the presence of cocaine. []

N-(4-(4-(2-Chloro-3-ethylphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide (R-VK4-40) and N-(4-(4-(3-Chloro-5-ethyl-2-methoxyphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide (R-VK4-116)

  • Compound Description: R-VK4-40 and R-VK4-116 are structurally novel and highly selective dopamine D3 receptor antagonists. [] Preclinical studies have demonstrated their potential for treating opioid and cocaine use disorders. [] Unlike other D3 antagonists like GSK598,809, these compounds have shown a safer cardiovascular profile in the presence of cocaine. [] Notably, R-VK4-40 reduced blood pressure and heart rate, even attenuating the increases induced by oxycodone and cocaine. [] Similarly, R-VK4-116 mitigated cocaine-induced increases in these cardiovascular parameters. []

1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone

  • Compound Description: This compound, a derivative of 3-[(4-methoxyphenyl)amino]propanehydrazide, demonstrated significant anticancer activity against the human glioblastoma U-87 cell line. [] The study highlights its potential as a lead compound for developing new anticancer agents. []

N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and 3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)ethylidene)propanehydrazide

  • Compound Description: These two compounds, also derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, displayed potent antioxidant activity, even surpassing the activity of ascorbic acid. [] They were identified as potential lead compounds for developing new antioxidant agents. []

Properties

Product Name

2-fluoro-N-{1-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide

IUPAC Name

2-fluoro-N-[1-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]ethyl]benzamide

Molecular Formula

C20H19F2N5O2S

Molecular Weight

431.5 g/mol

InChI

InChI=1S/C20H19F2N5O2S/c1-12(23-19(29)13-7-3-4-8-14(13)21)18-25-26-20(27(18)2)30-11-17(28)24-16-10-6-5-9-15(16)22/h3-10,12H,11H2,1-2H3,(H,23,29)(H,24,28)

InChI Key

ZBRFXVNQLQQROL-UHFFFAOYSA-N

SMILES

CC(C1=NN=C(N1C)SCC(=O)NC2=CC=CC=C2F)NC(=O)C3=CC=CC=C3F

Canonical SMILES

CC(C1=NN=C(N1C)SCC(=O)NC2=CC=CC=C2F)NC(=O)C3=CC=CC=C3F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.